1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine

Vue d'ensemble

Description

1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine is a synthetic lipid molecule that is widely used in scientific research. It is commonly referred to as DiPhPC, and is a valuable tool for studying the structure and function of biological membranes. In

Mécanisme D'action

The mechanism of action of DiPhPC is related to its ability to form stable bilayers. When added to a solution, DiPhPC molecules spontaneously assemble into a bilayer structure, with the hydrophobic tails facing each other and the hydrophilic headgroups facing the surrounding aqueous environment. This bilayer structure is similar to the structure of biological membranes, and can be used to study the interactions between membrane components.

Effets Biochimiques Et Physiologiques

DiPhPC has several biochemical and physiological effects that make it a valuable tool for scientific research. It has been shown to influence the activity of several membrane proteins, including ion channels and transporters. DiPhPC also affects the fluidity and permeability of lipid bilayers, which can have significant effects on the function of membrane proteins.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using DiPhPC in lab experiments is its ability to form stable bilayers that mimic biological membranes. This allows researchers to study membrane components in a controlled environment, without the need for living cells. However, one limitation of using DiPhPC is that it is a synthetic lipid, and may not accurately reflect the properties of natural membrane lipids. Additionally, the synthesis of DiPhPC is a complex process that requires specialized equipment and expertise.

Orientations Futures

There are several future directions for research involving DiPhPC. One area of interest is the development of new methods for synthesizing DiPhPC and related lipid molecules. Another area of research is the use of DiPhPC to study the interactions between membrane proteins and lipids in more detail. Additionally, DiPhPC could be used to investigate the effects of lipid composition on membrane protein function, which could have important implications for drug discovery and development.

Conclusion:

In conclusion, 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine, or DiPhPC, is a valuable tool for studying the structure and function of biological membranes. Its ability to form stable bilayers and influence the activity of membrane proteins make it a valuable tool for scientific research. While there are some limitations to using DiPhPC, it remains a widely used lipid molecule in the field of membrane biophysics. Future research involving DiPhPC could lead to new insights into the structure and function of biological membranes, and could have important implications for drug discovery and development.

Méthodes De Synthèse

The synthesis of DiPhPC involves several steps, including the preparation of the starting materials and the coupling of the diazirine-containing fatty acid to the phosphocholine headgroup. The final product is purified using chromatography techniques. The synthesis of DiPhPC is a complex process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

DiPhPC has a wide range of applications in scientific research, particularly in the field of membrane biophysics. It is commonly used as a model membrane lipid, due to its ability to form stable bilayers that mimic the structure and properties of biological membranes. DiPhPC is also used to study the interactions between membrane proteins and lipids, and to investigate the effects of lipids on protein function.

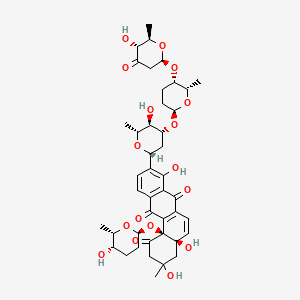

Propriétés

IUPAC Name |

[(2R)-2-[11-[3-(3H-diazirin-3-yl)phenoxy]undecanoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H74N3O9P/c1-5-6-7-8-9-10-11-12-13-14-17-20-23-29-40(46)51-35-39(36-53-55(48,49)52-33-31-45(2,3)4)54-41(47)30-24-21-18-15-16-19-22-25-32-50-38-28-26-27-37(34-38)42-43-44-42/h26-28,34,39,42H,5-25,29-33,35-36H2,1-4H3/t39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIZUNMGMGOFMQ-LDLOPFEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCOC1=CC=CC(=C1)C2N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCOC1=CC=CC(=C1)C2N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H74N3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215418 | |

| Record name | 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

796.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine | |

CAS RN |

65114-56-9 | |

| Record name | 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065114569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

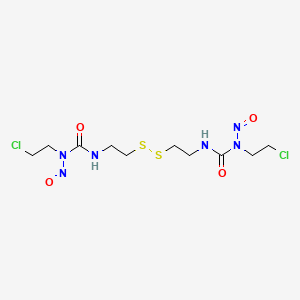

![[(2R,3R,10S,12S,13R,14S,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] 3-hydroxy-5-[(2-methoxy-2-oxoethyl)amino]-3-methyl-5-oxopentanoate](/img/structure/B1208623.png)